2-(2,6-Dimethylphenoxy)aniline
Overview
Description
“2-(2,6-Dimethylphenoxy)aniline” is an organic compound with the molecular formula C14H16NO . It is a crystalline solid with a slightly sweet odor. The IUPAC name for this compound is this compound .
Synthesis Analysis
2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs . The synthesis of this compound involves various classes of reactions and requires a systematic approach . The synthesis process is usually carried out under controlled conditions, and the final product is obtained after several purification steps .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H15NO/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require careful analysis. The compound can undergo various types of reactions, including nucleophilic substitution, elimination, and halogenation . The specific reactions that the compound undergoes depend on the reaction conditions and the presence of other reactants .
Physical and Chemical Properties Analysis
“this compound” is a crystalline solid with a melting point of 83-84°C . The compound has a molecular weight of 213.28 and is stored at room temperature . It is slightly soluble in water and freely soluble in chemicals such as alcohol and ether .
Scientific Research Applications
Degradation by Hydroxyl Radicals
Research has explored the degradation of 2,6-dimethyl-aniline (2,6-DMA), a close relative of 2-(2,6-Dimethylphenoxy)aniline, by hydroxyl radicals using Fenton's reactions. This study determined the second-order rate constants of 2,6-DMA with hydroxyl radicals and identified various by-products of the process, proposing an oxidation pathway for 2,6-DMA degradation (Boonrattanakij, Lu, & Anotai, 2009).
Ligand Substitution in Metal Complexes
Another study focused on the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with various agents, leading to the creation of NHC metal complexes. This research has implications for fluorescence applications, as some of these complexes exhibited fluorescent properties (Halter, Spielmann, Kanai, & Plenio, 2019).
Polymerization Studies
The polymerization of aniline and its derivatives, including 2,6-dimethyl-aniline, has been studied, examining aspects like the thickness of polymer layers and electronic conductivity. This research is significant for understanding the properties and applications of polymer films derived from such compounds (Hochfeld, Kessel, Schultze, & Thyssen, 1988).
Copper-Catalyzed Oxidative Phenol Coupling
A study on ab initio calculations of 2,6-dimethylphenol and derivatives demonstrated insights into the copper-catalyzed oxidative phenol coupling reaction. This research is crucial for understanding the chemical behavior and reactivity of such compounds in various catalytic processes (Baesjou, Driessen, Challa, & Reedijk, 1997).
Synthesis of Pharmaceutical Precursors
An environmentally friendly synthesis method for a precursor to the drug vortioxetine has been developed using 2-[(2,4-dimethylphenyl)thio]aniline, showcasing the application of such compounds in the pharmaceutical industry (Zisopoulou et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVRHECMNPFEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363707 | |
Record name | 2-(2,6-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38629-93-5 | |
Record name | 2-(2,6-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dimethylphenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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